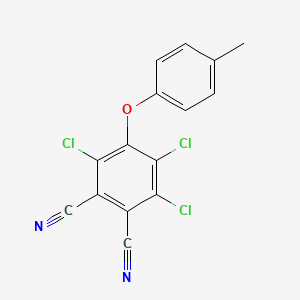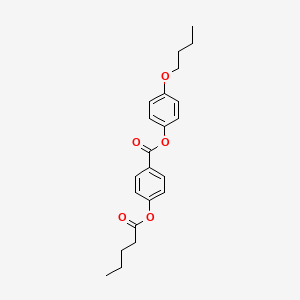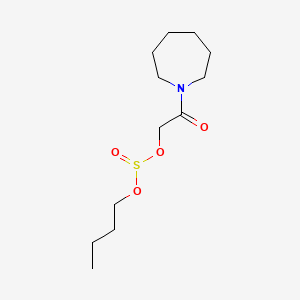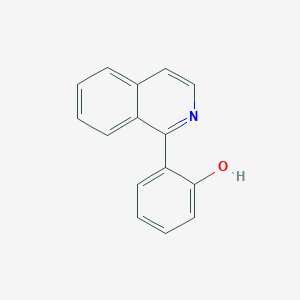![molecular formula C8H14O3 B14647559 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol CAS No. 52831-84-2](/img/structure/B14647559.png)
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is an organic compound with a unique structure that includes both an alkyne and an ether functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol typically involves the reaction of propargyl alcohol with a suitable butanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of a butanol derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as halides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol is unique due to its combination of an alkyne and ether functional group, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs.
Propiedades
Número CAS |
52831-84-2 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4-(prop-2-ynoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C8H14O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,3-8H2 |
Clave InChI |
XVWPZMBONYZTQW-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCOCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


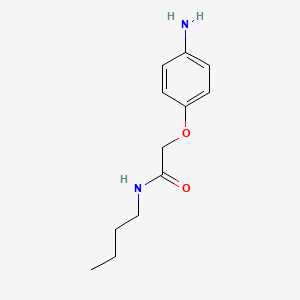
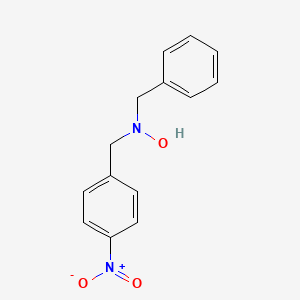
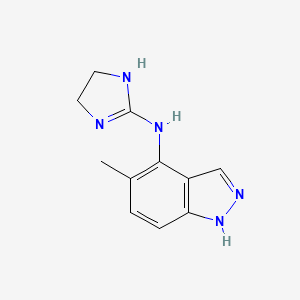
-lambda~5~-phosphane](/img/structure/B14647497.png)
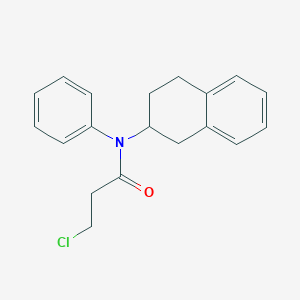
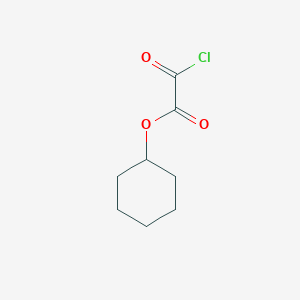
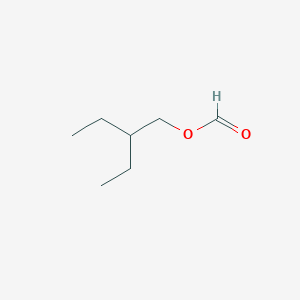
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
